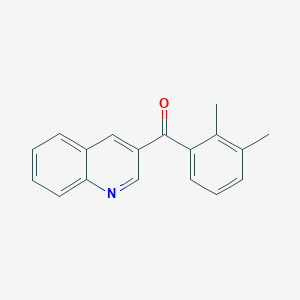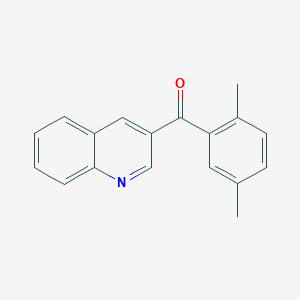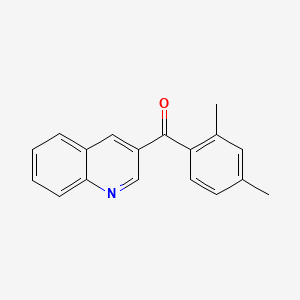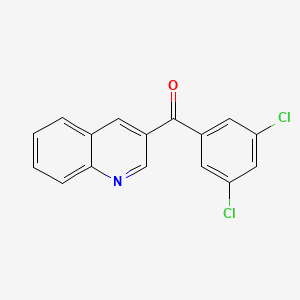
4-(2,3-Dimethylbenzoyl)quinoline; 97%
描述
4-(2,3-Dimethylbenzoyl)quinoline; 97% is a chemical compound with the molecular formula C18H15NO and a molecular weight of 261.3 g/mol . It has gained significant attention due to its potential applications in various scientific fields.
Synthesis Analysis
Quinoline and its analogs, including 4-(2,3-Dimethylbenzoyl)quinoline, can be synthesized through traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylbenzoyl)quinoline consists of a benzene ring fused with an N-heterocyclic pyridine . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Chemical Reactions Analysis
Quinoline and its derivatives, including 4-(2,3-Dimethylbenzoyl)quinoline, undergo various chemical reactions. For instance, 1-(2,4-Dimethylquinoline-3-yl) ethenone 1 was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using 4-toluenesulfonic acid (TsOH.H2O), magnesium chloride (MgCl2.6H2O), or cupric nitrate (Cu(NO3)2.3H2O) as a catalyst at 80 °C .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,3-Dimethylbenzoyl)quinoline include a molecular formula of C18H15NO and a molecular weight of 261.3 g/mol .
科学研究应用
Drug Discovery and Medicinal Chemistry
3-(2,3-Dimethylbenzoyl)quinoline: is a significant scaffold in drug discovery due to its structural similarity to quinoline, which is a core structure in many pharmacologically active compounds . Its derivatives are explored for various therapeutic potentials, such as:
Synthetic Organic Chemistry
In synthetic organic chemistry, 3-(2,3-Dimethylbenzoyl)quinoline serves as a versatile intermediate. It can undergo various reactions, including:
Pharmacological Research
This compound’s derivatives are extensively studied in pharmacology for their diverse biological activities. They are part of in vivo and in vitro screenings for new drug development, focusing on:
Industrial Applications
Quinoline compounds, including 3-(2,3-Dimethylbenzoyl)quinoline, find applications in industrial chemistry for:
- Chemical Manufacturing : Used in the synthesis of dyes, agrochemicals, and other industrial chemicals .
Biological Studies
The biological activities of quinoline derivatives make them suitable for studying biological pathways and processes, such as:
Environmental Chemistry
In environmental chemistry, quinoline derivatives are used to study:
未来方向
作用机制
Target of Action
The primary target of 3-(2,3-Dimethylbenzoyl)quinoline is the bacterial cell division protein FtsZ . FtsZ is a key protein in the process of cell division in bacteria, making it an attractive target for antibacterial agents .
Mode of Action
3-(2,3-Dimethylbenzoyl)quinoline inhibits the polymerization of FtsZ and its GTPase activity . This compound interacts with the C-terminal interdomain cleft of FtsZ, effectively suppressing its function . As a result, bacterial cell division is halted, leading to cell death .
Biochemical Pathways
The compound’s action on FtsZ disrupts the normal cell division process in bacteria. This disruption affects the downstream biochemical pathways related to cell growth and division
Pharmacokinetics
Quinolones, a class of compounds to which this compound belongs, are known for their broad-spectrum activity and excellent tissue penetration . These properties suggest that 3-(2,3-Dimethylbenzoyl)quinoline may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies are needed to confirm this.
Result of Action
The inhibition of FtsZ by 3-(2,3-Dimethylbenzoyl)quinoline leads to the cessation of bacterial cell division, resulting in cell death . This makes the compound a potent antibacterial agent, effective against various strains of bacteria, including some drug-resistant strains such as methicillin-resistant S. aureus and vancomycin-resistant E. faecium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(2,3-Dimethylbenzoyl)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
属性
IUPAC Name |
(2,3-dimethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-6-5-8-16(13(12)2)18(20)15-10-14-7-3-4-9-17(14)19-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDMXNJVLVKVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601264782 | |
| Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethylbenzoyl)quinoline | |
CAS RN |
1187167-29-8 | |
| Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601264782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B6337395.png)
![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)
![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)










